Zedoalactone B

Chinese Name
郁金内酯B
English Name
Zedoalactone B
标识符
CAS No.
170384-81-3
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
44%
34/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled34
druglikeness.missing44
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
348.4300
druglikeness.valid
TPSA
TPSA
75.9900
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
2.1000
druglikeness.valid
LogD
LogD
1.8000
druglikeness.valid
HBA
HBA
5
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
No
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
High
druglikeness.valid
bioavailability
bioavailability
0.5500
druglikeness.valid
PPB
PPB
0.8500
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
No
druglikeness.valid
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
3.2000
druglikeness.valid
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
Yes
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
No
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
No
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Yes
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
No
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
Negative
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
-
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
No
druglikeness.valid
LD50_oral
LD50_oral
1200.0000
druglikeness.valid
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
No
druglikeness.valid
cardiotoxicity
cardiotoxicity
No
druglikeness.valid
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
No
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
No
druglikeness.valid
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
-
Resp_Sens
Resp_Sens
-
Photo_tox
Photo_tox
-
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
阿尔茨海默病
Alzheimer's Disease
Corresponding Targets:
炎症性肠病
Inflammatory Bowel Disease
Corresponding Targets:
乳腺癌
Breast cancer
Corresponding Targets:
肝细胞癌
Hepatocellular Carcinoma
Corresponding Targets:
结肠直肠癌
Colorectal Cancer
Corresponding Targets:
Plant Sources
相关化合物

去氢丹参新酮
1,2-Didehydromiltirone
CAS号:116064-77-8
分子式:C19H20O2
分子量:280.3670

升麻苷H1
Cimicifugoside H1
CAS号:163046-73-9
分子式:C35H52O9
分子量:616.7920

8-甲氧基异欧前胡内酯
Cnidilin
CAS号:14348-22-2
分子式:C17H16O5
分子量:300.3100

辽东楤木皂苷X
Congmunoside X
CAS号:344911-90-6
分子式:C60H98O28
分子量:1267.4200

克班宁
Crebanine
CAS号:25127-29-1
分子式:C20H21NO4
分子量:339.3910

莪术醇
Curcumol
CAS号:4871-97-0
分子式:C15H24O2
分子量:236.3550